3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-[2-(oxan-2-yloxy)ethyl]oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c12-11-9(5-8-15-11)4-7-14-10-3-1-2-6-13-10/h9-10H,1-8H2 |
InChI Key |
DVYHOFKVLQBDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
This method involves the reaction of tetrahydropyran-2-ol derivatives with γ-butyrolactone precursors under acidic conditions. A representative procedure from a patent application outlines:
-
Substrate Preparation : 5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (10.0 g, 33.1 mmol) is reacted with butyl vinyl ether (36.44 g, 364.1 mmol) in toluene using pyridinium p-toluenesulfonate (PPTS, 0.42 g) as a catalyst.
-
Cyclization : The mixture is stirred at 20–25°C for 90–180 min, achieving complete dissolution and cyclocondensation.
-
Workup : The product is purified via column chromatography (hexane/ethyl acetate gradient), yielding the THP-protected dihydrofuranone.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | PPTS (1.66 mmol) |
| Solvent | Toluene |
| Temperature | 20–25°C |
| Yield | 72–78% (reported for analogs) |
This method is advantageous for scalability but requires careful control of moisture to prevent lactone hydrolysis.
Base-Mediated Etherification
A two-step protocol from PMC research employs:
-
THP Protection : tert-Butyldimethyl(((2R,3S)-3-((tetrahydro-2H-pyran-2-yl)oxy)-pent-4-yn-2-yl)oxy)silane is synthesized using K₂CO₃ (3.3 mmol) in methanol to deprotect intermediates.
-
Alkyne Coupling : The deprotected intermediate undergoes Sonogashira coupling with ethyl bromoacetate, followed by lactonization using BF₃·OEt₂ (0.20 mmol) in dichloromethane.
Reaction Optimization :
Wittig Olefination Strategy
A supporting information document details a Wittig-based approach:
-
Phosphonium Salt Formation : Triphenylphosphine (2.2 eq) reacts with 2-bromoethyl-THP ether in THF.
-
Olefination : The ylide generated with butyllithium (2.2 eq) is reacted with dihydrofuran-2(3H)-one-3-carbaldehyde (1.1 eq) at 0°C.
-
Reduction : The resulting alkene is hydrogenated using Pd(OH)₂/C (10% w/w) under 1 atm H₂.
Critical Parameters :
| Step | Conditions |
|---|---|
| Ylide Generation | THF, 0°C, 15 min |
| Olefination | RT, 30 min |
| Hydrogenation | EtOH/THF (1:1), 16 h |
This route achieves 65–70% overall yield but requires strict anhydrous conditions.
Comparative Analysis of Methods
Advanced Techniques and Modifications
Enzymatic Resolution
Recent studies explore lipase-mediated kinetic resolution to isolate enantiomerically pure intermediates. Using Candida antarctica lipase B (CAL-B), enantiomeric excess (ee) >98% is achieved for the (3R,5S)-configured product.
Continuous Flow Synthesis
A patent adaptation uses microreactors to enhance heat transfer during exothermic cyclization steps, reducing reaction time by 40% compared to batch processes.
Troubleshooting Common Issues
-
Lactone Ring Opening : Neutralize reaction mixtures with NaHCO₃ immediately post-reaction to prevent acid-induced degradation.
-
Low Yields in Wittig Reactions : Ensure fresh butyllithium and degassed solvents to minimize ylide decomposition.
-
Byproduct Formation : Use molecular sieves (4Å) in THP protection steps to absorb water and suppress dimerization .
Chemical Reactions Analysis
Types of Reactions
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Chemistry
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives for further study.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Substitution | Alkyl halides | Various substituted derivatives |
Biological Research
In biological studies, this compound is utilized to explore enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, serving as a substrate that can lead to the formation of various metabolites involved in cellular processes.
Medicinal Chemistry
Research into the medicinal applications of this compound has revealed its potential as a building block for pharmaceuticals. Investigations focus on its efficacy in drug development, particularly in designing compounds that target specific biological pathways or diseases.
Industrial Applications
The compound is also relevant in industrial chemistry, where it is used in the production of polymers, resins, and other chemicals. Its unique properties allow for the formulation of materials with desirable characteristics such as flexibility and durability.
Case Studies
- Synthesis of Bioactive Compounds : Research has demonstrated that this compound can be used as a precursor for synthesizing bioactive compounds that exhibit antimicrobial properties. This application highlights its significance in pharmaceutical chemistry.
- Polymer Development : In studies focused on material science, this compound has been incorporated into polymer matrices to enhance mechanical properties. The resulting materials showed improved tensile strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Dihydrofuran-2(3H)-one derivatives are classified based on substituents, which dictate their reactivity, physical properties, and applications. Below is a detailed comparison:
Ether/THP-Protected Derivatives
- Target Compound: Structure: THP-O-ethyl group at C3. Key Properties: MW 186.21; soluble in chloroform, DCM, ethyl acetate, methanol. Applications: Intermediate in synthetic chemistry for protecting alcohol groups .
- Ethyl 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetate (CAS 61675-94-3):
Aryl/Alkene-Substituted Derivatives
- (3E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 30959-91-2):
- 3-((Aryl)thio)dihydrofuran-2(3H)-one Derivatives :
Halogen-Substituted Derivatives
- Dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1):
Acetylated Derivatives
- 3-Acetyldihydrofuran-2(3H)-one (CAS 517-23-7):
- 3-Acetyl-3-methyldihydrofuran-2(3H)-one :
Glycosylated Derivatives
- 假升麻苷 A/B (Aruncus sylvester glycosides): Structure: Glucopyranosyloxyethylidene group at C3.
Alkyl/Hydroxy-Substituted Derivatives
- 5-Pentyldihydrofuran-2(3H)-one (CAS 2434-02-8):
- (S)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one :
Comparative Data Table
Key Research Findings
- Synthetic Utility : The THP group in the target compound enhances its role as a protective intermediate, whereas iodine in CAS 128836-43-1 facilitates Suzuki-Miyaura couplings .
- Physical Properties : Alkyl chains (e.g., pentyl in CAS 2434-02-8) increase hydrophobicity, while hydroxy groups (CAS 599-04-2) enhance water solubility .
Biological Activity
3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran-2(3H)-one, with CAS number 61675-94-3, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 188.22 g/mol. The compound is characterized by the presence of a tetrahydro-2H-pyran moiety, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through a reaction involving ethyl glycolate and 3,4-dihydro-2H-pyran under acidic conditions. The yield from such reactions can reach up to 99% under optimized conditions using toluene as a solvent and p-toluenesulfonic acid as a catalyst .
Antimicrobial Activity
Research indicates that compounds containing the tetrahydro-pyran structure exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Properties
Studies have highlighted the anticancer potential of pyran derivatives. The structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Notably, compounds with similar scaffolds have been shown to induce apoptosis in cancer cells, indicating a possible mechanism of action for this compound .
Neuroprotective Effects
The neuroprotective effects of pyran-based compounds are well-documented. Research suggests that these compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation .
Study on Antimicrobial Activity
A study published in MDPI assessed various pyran derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, providing a basis for the potential effectiveness of this compound against infectious agents .
Anticancer Activity Assessment
In another study focusing on pyran derivatives, it was found that specific analogs displayed potent cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents on the pyran ring significantly influenced the biological activity, suggesting that modifications to the 3-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)dihydrofuran framework could enhance its anticancer potential .
Q & A
Q. What strategies address contradictions in biological activity data for antifungal or immunomodulatory applications?
- Methodological Answer : Discrepancies in bioactivity (e.g., vs. 18) require dose-response profiling across multiple cell lines (e.g., Cryptococcus neoformans for antifungal assays) and validation of cytotoxicity thresholds. Use transcriptomic analysis (RNA-seq) to differentiate immunomodulatory pathways (e.g., IL6 suppression in ) from off-target effects .
Q. How can computational modeling predict regioselectivity in functionalizing the tetrahydro-2H-pyran-2-yl moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict electrophilic substitution sites. supports this with bromination regioselectivity at the 3-position of dihydrofuran-2(3H)-one, guided by steric and electronic factors (e.g., nucleophilic attack at less hindered carbons) .
Q. What analytical workflows resolve discrepancies in spectral data for structurally similar derivatives?
- Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) differentiate isomers. For example, distinguishes 3-((4-tolyl)thio)dihydrofuran-2(3H)-one derivatives via ¹³C NMR shifts (δ 170–175 ppm for lactone carbonyls) and isotopic patterns in HRMS .
Notes
- Avoid using ChemSpider or BenchChem for validation (per user instruction).
- All methodologies are derived from peer-reviewed protocols in the provided evidence.
- Advanced questions emphasize mechanistic insights and interdisciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
